(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
The compound (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a heterocyclic molecule featuring a benzo[d]thiazole core substituted with 5,6-dimethoxy groups and a 2-ethoxyethyl side chain. The thiophene-2-carboxamide moiety is conjugated via an imine linkage in the Z-configuration, which is critical for its stereoelectronic properties and biological interactions.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-4-24-8-7-20-12-10-13(22-2)14(23-3)11-16(12)26-18(20)19-17(21)15-6-5-9-25-15/h5-6,9-11H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWUHAWTHQZAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CS3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as copper in a one-pot reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exerts its effects involves the inhibition of specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with the cell cycle and induce apoptosis in cancer cells. The compound may also target bacterial enzymes, disrupting their normal function and leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The compound’s benzo[d]thiazole and thiophene moieties are shared with several pharmacologically active agents. For instance:
- Nitroimidazole and nitrofuryl derivatives (e.g., nitrothiophene-containing compounds) have demonstrated antimycobacterial activity, with nitro substitutions enhancing potency . Comparatively, the ethoxyethyl and dimethoxy substituents in the target compound may improve solubility and membrane permeability, though direct antimycobacterial data are lacking.
Physicochemical Properties
- Critical Micelle Concentration (CMC) : While quaternary ammonium compounds like BAC-C12 exhibit CMC values of 3.6–8.3 mM (determined via spectrofluorometry/tensiometry) , the target compound’s amphiphilicity (from ethoxyethyl and dimethoxy groups) may confer surfactant-like behavior, though experimental validation is required.
- Solubility and LogP : The 5,6-dimethoxy groups likely enhance hydrophilicity compared to unsubstituted benzo[d]thiazoles, while the thiophene carboxamide may increase logP, balancing lipophilicity for membrane penetration.
Methodological Considerations for Similarity Assessment
Compound similarity analyses, as discussed in computational studies, rely on structural descriptors (e.g., Tanimoto coefficients) and pharmacophore mapping . For the target compound:
- Structural similarity to nitroheterocycles (e.g., nitroimidazoles) is low due to the absence of nitro groups but moderate to thiophene-containing analogues.
Data Table: Key Comparisons with Analogues
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and neuroprotective research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, acetylcholinesterase inhibition, and antioxidant effects.
Chemical Structure
The compound’s structure can be broken down into several functional groups:
- Thiazole ring : Known for its biological activity.
- Thiophene moiety : Contributes to the compound's aromatic character and potential interactions with biological targets.
- Carboxamide group : Plays a crucial role in the compound's solubility and reactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including those similar to our compound. Research indicates that certain derivatives exhibit significant cytotoxicity against Hep3B liver cancer cells.
Key Findings:
- IC50 Values : Compounds structurally related to this compound demonstrated IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells .
- Mechanism of Action : The compounds disrupt the formation of cancer cell spheroids, promoting aggregation into globular shapes, which indicates a potential mechanism for inhibiting tumor growth. This interaction is comparable to known chemotherapeutics like colchicine .
Acetylcholinesterase Inhibition
The compound’s potential as an acetylcholinesterase (AChE) inhibitor has also been explored, which is vital for treating neurodegenerative diseases such as Alzheimer's.
Study Insights:
- Inhibition Potency : Related thiazole-based derivatives exhibited AChE inhibitory activities with IC50 values around 103.24 nM, indicating that modifications in the structure can enhance potency .
- Binding Affinity : Molecular docking studies suggest that these compounds can effectively bind to the active site of AChE, similar to donepezil, a known AChE inhibitor .
Antioxidant Activity
The antioxidant properties of thiophene derivatives have been investigated, revealing their ability to scavenge free radicals.
Experimental Results:
- Activity Index : Some thiophene derivatives showed significant antioxidant activity comparable to standard antioxidants like ascorbic acid. For instance, one derivative achieved a 62% inhibition rate in ABTS radical scavenging assays .
Summary of Biological Activities
| Activity Type | IC50 Value (µM/nM) | Mechanism/Notes |
|---|---|---|
| Anticancer (Hep3B) | 5.46 - 12.58 | Disrupts spheroid formation; interacts with tubulin |
| AChE Inhibition | 103.24 nM | Similar binding orientation to donepezil |
| Antioxidant Activity | N/A | 62% inhibition in ABTS assay |
Case Studies
- Anticancer Study : A study synthesized various thiophene carboxamide derivatives and tested their effects on Hep3B cells. The most active compounds demonstrated significant cytotoxicity and were found to mimic the action of established anticancer drugs .
- Neuroprotective Potential : Research on thiazole-based derivatives indicated promising AChE inhibition profiles, suggesting that structural modifications could lead to new treatments for Alzheimer's disease .
Q & A
Q. Q: What are the standard synthetic routes for preparing this compound?
A: The compound can be synthesized via cyclocondensation reactions. Key steps include:
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Ethanol, reflux (20 h) | 63% | |
| Aldehyde Condensation | Acetic acid, ammonium acetate, reflux (10 h) | 74% | |
| Cyclization (DMF) | Iodine, triethylamine, 80°C | 70% |
Advanced Synthesis
Q. Q: How can reaction conditions be optimized to improve yield during scale-up?
A: Key strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side products .
- Catalyst Tuning : Ammonium acetate improves cyclization efficiency by acting as a weak acid catalyst .
- Temperature Control : Gradual heating (e.g., 60°C → 80°C) minimizes decomposition of thermally sensitive intermediates .
- By-Product Analysis : Monitor reaction progress via TLC or HPLC to identify unreacted starting materials (e.g., uncyclized hydrazones) .
Basic Characterization
Q. Q: What spectroscopic techniques confirm the compound’s structure?
A: Essential methods:
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹), C=N (1600–1620 cm⁻¹), and C-S-C (650–750 cm⁻¹) bonds .
- NMR :
- ¹H NMR : Look for singlet peaks for dimethoxy groups (δ 3.8–4.0 ppm) and thiophene protons (δ 7.2–7.5 ppm).
- ¹³C NMR : Benzo[d]thiazole carbons appear at δ 150–160 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 455.5 for C₂₂H₂₁N₃O₆S) confirm molecular weight .
Advanced Characterization
Q. Q: How should discrepancies in NMR data be resolved across synthesis methods?
A: Contradictions often arise from:
- Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts proton peaks by 0.1–0.3 ppm.
- Tautomerism : The (Z)-configuration of the imine group may lead to splitting in aromatic regions; use 2D NMR (e.g., NOESY) to confirm geometry .
- Impurity Peaks : By-products (e.g., unreacted aldehydes) appear as minor signals; compare with HPLC retention times .
Q. Table 2: NMR Data Comparison
| Proton Environment | Ethanol Synthesis (δ ppm) | DMF Synthesis (δ ppm) |
|---|---|---|
| Thiophene H | 7.45 (s, 1H) | 7.52 (s, 1H) |
| Benzo[d]thiazole H | 6.90 (s, 1H) | 6.85 (s, 1H) |
| OCH₃ | 3.88 (s, 6H) | 3.91 (s, 6H) |
Biological Activity
Q. Q: What in vitro assays evaluate this compound’s biological activity?
A: Recommended assays:
- Antimicrobial : Broth microdilution (MIC) against S. aureus and E. coli .
- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- STING Agonism : Luciferase reporter assays in THP-1 cells to measure interferon-β activation .
Advanced Biological Evaluation
Q. Q: How can conflicting activity data across cell lines be reconciled?
A: Consider:
- Cell Permeability : Use logP calculations (e.g., ~3.5 for this compound) to assess membrane penetration differences .
- Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation .
- Target Specificity : Perform kinase profiling or proteomics to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
